2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable amine to form the fused thiazolo[4,5-b]pyridine structure.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structural properties make it suitable for developing advanced materials with specific electronic or optical properties.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, including infectious diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-amino-7-(2,4-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure but with fluorine atoms in different positions, affecting its reactivity and activity.
2-amino-7-(3,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Another positional isomer with distinct properties.
Uniqueness
The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring in 2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one enhances its chemical stability and biological activity compared to similar compounds. This unique substitution pattern can lead to improved pharmacokinetic properties and increased potency in biological applications.
Properties
Molecular Formula |
C12H9F2N3OS |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-amino-7-(2,5-difluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H9F2N3OS/c13-5-1-2-8(14)6(3-5)7-4-9(18)16-11-10(7)19-12(15)17-11/h1-3,7H,4H2,(H2,15,17)(H,16,18) |
InChI Key |
CUVASNFFCPUKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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